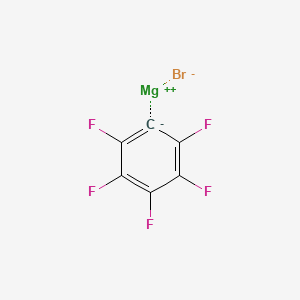

pentafluorophenylmagnesium bromide

描述

Historical Context of Grignard Reagent Development and Perfluorinated Analogs

The discovery of organomagnesium halides by Victor Grignard in 1900 marked a pivotal moment in the history of chemistry, providing a powerful and versatile method for forming carbon-carbon bonds. acs.orgwikipedia.orglibretexts.org These reagents, prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent, became an instant success due to their ease of preparation and broad applicability in synthesis. acs.orglibretexts.org The significance of this discovery was underscored by the awarding of the Nobel Prize in Chemistry to Grignard in 1912. acs.orgwikipedia.org

The field of organofluorine chemistry began to emerge even before the isolation of elemental fluorine, with early developments like the first nucleophilic substitution of a halogen by fluoride (B91410) reported by Alexander Borodin in 1862. nih.gov However, the development of perfluorinated Grignard reagents came much later. While the first synthesis of a perfluoroaryllithium compound was a significant step, research into their magnesium counterparts, like pentafluorophenylmagnesium bromide, followed. dtic.mil The synthesis of this compound was notably described in a 1959 publication, where it was prepared by reacting bromopentafluorobenzene (B106962) with magnesium in diethyl ether. google.com Early research in the mid-20th century began to explore the synthesis and reactivity of perfluoroalkyl Grignard reagents, laying the groundwork for their use in incorporating fluorine-containing moieties into organic molecules. acs.org

Significance of this compound as a Versatile Organometallic Synthon

This compound (C₆F₅MgBr) has established itself as a crucial organometallic synthon, primarily used for the introduction of the pentafluorophenyl group into various molecules. This reagent is particularly valued for its role in the synthesis of fluorinated organic compounds, which have significant applications in the fields of pharmaceuticals and materials science. Its utility stems from its strong nucleophilic character, which allows it to react readily with a wide range of electrophilic substrates, including carbonyl compounds. For instance, its reaction with carbon dioxide yields pentafluorobenzoic acid, an important precursor for pharmaceuticals and specialized ligands. The reagent's versatility also extends to its use in the synthesis of fluoroaryl borane (B79455) derivatives, which are relevant in catalysis. google.com

Unique Electronic and Steric Influences of the Pentafluorophenyl Moiety on Grignard Reactivity

The chemical behavior of this compound is profoundly influenced by the five fluorine atoms on the aromatic ring. These highly electronegative atoms exert a strong electron-withdrawing inductive effect, which has several important consequences. This electronic pull enhances the electrophilicity of the carbonyl carbon in addition reactions, facilitating nucleophilic attack. The presence of the fluorine atoms also increases the stability of the reagent compared to its non-fluorinated analog, phenylmagnesium bromide.

From a steric perspective, the fluorine atoms add bulk to the phenyl ring, which can influence the regioselectivity and stereoselectivity of its reactions. nih.govrsc.orgrsc.org In solution, the nature of the Grignard reagent is complex. Fluorine magnetic resonance spectra indicate that in an ether solution, this compound exists in equilibrium with bis(pentafluorophenyl)magnesium. rsc.org This equilibrium, known as the Schlenk equilibrium, is a common feature of Grignard reagents and influences their reactivity. wikipedia.org The reactivity of this compound can also be modulated by the choice of solvent; for example, it is generally less reactive than its corresponding organolithium counterpart, pentafluorophenyllithium. dtic.mil

Overview of Key Academic Research Trajectories for this compound

Academic research involving this compound has explored various facets of its chemistry and applications. A significant area of investigation has been its fundamental reactivity and the characterization of its decomposition products. acs.org Studies have focused on its nucleophilic addition reactions and its utility in forming carbon-carbon bonds.

Another major research trajectory involves its application as a precursor for other important chemical compounds. It is used in the synthesis of:

Fluorinated boranes , such as Piers' borane, through reactions with borane complexes. acs.org

Organometallic compounds containing phosphorus, sulfur, and silicon by reacting with appropriate electrophiles. acs.org

Transition metal complexes , where the pentafluorophenyl group can impart unique properties like enhanced thermal and oxidative stability. dtic.mil For example, bis(cyclopentadienyl)bis(pentafluorophenyl)titanium has been investigated for applications in vapor phase deposition technology. dtic.mil

Furthermore, research has delved into the synthesis of advanced materials. The pentafluorophenyl group's properties have been exploited in creating high-temperature greases and polymers with exceptional chemical inertness and thermal stability. dtic.mil The reagent is also a key building block for certain liquid crystals and fluorinated aromatics used in photochemical applications. acs.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₆F₅MgBr thermofisher.com |

| Molecular Weight | 271.27 g/mol sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| CAS Number | 879-05-0 thermofisher.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | Liquid (as a solution) sigmaaldrich.comsigmaaldrich.com |

| Typical Concentration | 0.5 M in diethyl ether sigmaaldrich.comsigmaaldrich.comottokemi.com |

| Density (of 0.5M solution) | 0.861 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Boiling Point (of solvent) | 34.6 °C (diethyl ether) sigmaaldrich.comsigmaaldrich.com |

| Flash Point (of solution) | -40 °C (closed cup) sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

magnesium;1,2,3,4,5-pentafluorobenzene-6-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F5.BrH.Mg/c7-2-1-3(8)5(10)6(11)4(2)9;;/h;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQDBUIQKQUCKY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6BrF5Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075438 | |

| Record name | Magnesium, bromo(pentafluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879-05-0 | |

| Record name | Magnesium, bromo(pentafluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromo(pentafluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromo(pentafluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-Pentafluorophenylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pentafluorophenylmagnesium Bromide

Direct Halogen-Magnesium Insertion from Bromopentafluorobenzene (B106962)

C₆F₅Br + Mg → C₆F₅MgBr

This heterogeneous reaction is influenced by several factors, including the choice of solvent and the activation state of the magnesium surface. alfredstate.edulookchem.com

The selection of an appropriate solvent is critical for the successful synthesis of Grignard reagents, as it influences solubility, reactivity, and the stability of the resulting organomagnesium compound. libretexts.org Ethereal solvents are essential, as their lone pair electrons coordinate with the magnesium center, forming a stabilizing complex. libretexts.org

For the synthesis of pentafluorophenylmagnesium bromide, both diethyl ether and tetrahydrofuran (B95107) (THF) are commonly employed. google.comdtic.mil Research has shown that altering the solvent can significantly impact reaction outcomes. In one study, switching the solvent from diethyl ether to THF resulted in a substantial increase in the yield of the corresponding carboxylic acid (from <10% to 85%) after quenching the Grignard reagent with carbon dioxide. dtic.mil This suggests that THF may enhance the reactivity or alter the composition of the Grignard reagent in solution. dtic.mil

High yields have been reported in various ethereal solvents. For instance, dropwise addition of bromopentafluorobenzene to magnesium in diethyl ether at room temperature resulted in a 95.0 mol% yield of this compound. google.com A similar procedure using t-butylmethyl ether as the solvent achieved a yield of 98.0 mol%. google.com

Table 1: Effect of Solvent on the Yield of this compound via Direct Insertion

| Solvent | Yield (%) | Reference |

| Diethyl Ether | 95.0 | google.com |

| t-Butylmethyl Ether | 98.0 | google.com |

| Tetrahydrofuran | 85.0 (as acid) | dtic.mil |

This interactive table summarizes reported yields for the direct synthesis of this compound in different ethereal solvents.

The formation of a Grignard reagent is a surface reaction that requires the transfer of an electron from the magnesium metal to the organohalide. lookchem.com A significant challenge is the passivation of the magnesium surface by a layer of magnesium oxide, which inhibits the reaction. uclm.es Therefore, activation of the magnesium is a crucial first step.

Mechanistic speculation dating back to the mid-20th century proposed that the reaction involves radical intermediates formed on the magnesium surface. alfredstate.edu This process is often initiated by adding a small amount of an activator like iodine or by mechanical means to expose a fresh metal surface. alfredstate.edulookchem.com

Modern methods for magnesium activation include the use of chemical activators or mechanical stirring. One effective "dry-stirring" method involves mechanically stirring magnesium turnings with a Teflon bar in an inert atmosphere before adding the solvent and halide. lookchem.com This process physically disrupts the oxide layer, increasing the active surface area. lookchem.com For plant-scale operations, chemical activators like diisobutylaluminum hydride (DIBAH) have been found to be effective, allowing the initiation of the Grignard formation to occur at lower and more controllable temperatures (at or below 20 °C for aryl Grignards). researchgate.net The reaction is believed to proceed through the formation of surface-adherent radicals. alfredstate.edu

Halogen-Magnesium Exchange Reactions

An alternative to direct magnesium insertion is the halogen-magnesium exchange, a transmetalation process where a more reactive organomagnesium compound transfers its magnesium to a less reactive organohalide. harvard.edu This method is particularly useful for preparing functionalized Grignard reagents that may not be compatible with the conditions of direct insertion. researchgate.net

The synthesis of this compound can be achieved by reacting bromopentafluorobenzene with a common alkylmagnesium halide, such as ethylmagnesium bromide or isopropylmagnesium chloride. google.comharvard.edu The general reaction is:

C₆F₅Br + RMgX → C₆F₅MgBr + RX (where R = alkyl, X = Cl, Br)

Isopropylmagnesium halides are frequently used for these exchanges. harvard.edu The presence of electron-withdrawing fluorine atoms on the aromatic ring accelerates the rate of halogen-magnesium exchange, making this a favorable process. harvard.edu Studies have shown that aryl bromides undergo exchange more slowly than aryl iodides, but the reaction is still efficient for electron-poor systems at low temperatures. harvard.edunih.gov For example, reacting bromopentafluorobenzene with ethylmagnesium bromide in diethyl ether has been shown to produce this compound with a yield of 93.5 mol%. google.com

The efficiency of the halogen-magnesium exchange can be significantly influenced by stoichiometry and the use of additives. Typically, only one equivalent of the alkylmagnesium halide is required for the exchange. harvard.edu However, the reaction rate and chemoselectivity can be dramatically improved by the addition of lithium chloride (LiCl). clockss.orgresearchgate.net The resulting reagent, often termed a "turbo-Grignard" (e.g., iPrMgCl·LiCl), exhibits enhanced reactivity that allows the exchange to occur at lower temperatures, thus tolerating a wider range of sensitive functional groups. clockss.orgresearchgate.net The addition of LiCl breaks down magnesium-halide aggregates, leading to a more reactive monomeric species. This enhanced reactivity allows for the efficient exchange of less reactive organic bromides. researchgate.net

Table 2: Comparison of Synthetic Methods for this compound

| Method | Reagents | Solvent | Key Features | Reference |

| Direct Insertion | C₆F₅Br, Mg | Diethyl Ether | High yield, classic method | google.com |

| Halogen-Magnesium Exchange | C₆F₅Br, EtMgBr | Diethyl Ether | Good yield, alternative route | google.com |

| "Turbo" Exchange | ArBr, iPrMgCl·LiCl | THF | Faster, tolerates functional groups | nih.govclockss.org |

This interactive table compares different synthetic strategies, highlighting their key reagents and features.

Advanced Synthetic Techniques and Process Intensification

To address the safety and scalability challenges associated with traditional batch production of Grignard reagents, advanced techniques such as continuous flow processing have been developed. gordon.eduyoutube.com The highly exothermic nature of Grignard formation can be managed more effectively in the small, controlled volume of a flow reactor, which offers superior heat transfer. uclm.esyoutube.com

Continuous flow systems, often using packed-bed reactors filled with magnesium turnings, allow for an on-demand synthesis of the Grignard reagent. uclm.eschemrxiv.org This approach minimizes the hazards associated with large-scale batch reactions by maintaining a small reaction volume at any given time. gordon.edu Furthermore, continuous processing can improve product quality by maintaining a constant, large excess of magnesium, which can suppress side reactions like Wurtz coupling. youtube.com Studies have demonstrated that a single pass of the starting material through a reactor can be sufficient for full conversion within minutes. youtube.com This methodology has been successfully applied to the synthesis of various Grignard reagents and represents a safer, more efficient alternative for industrial-scale production. uclm.esgordon.edu

Application of Flow Microreactor Systems for Controlled Synthesis

The transition from conventional batch reactors to continuous flow systems for the synthesis of Grignard reagents represents a significant leap forward in process chemistry. gordon.eduresearchgate.netaiche.orgfraunhofer.de Continuous Stirred Tank Reactors (CSTRs) and packed-bed tubular reactors provide a safer and more efficient environment for generating sensitive organometallic compounds. gordon.edunih.gov This approach allows for precise control over reaction parameters, leading to improved safety, higher yields, and greater consistency compared to traditional methods.

A primary challenge in the synthesis of Grignard reagents is the management of the highly exothermic nature of the reaction. gordon.edufraunhofer.de Large-scale batch productions often necessitate cryogenic conditions to dissipate the intense heat generated, which poses significant operational hazards. Flow microreactor systems effectively mitigate this risk due to their high surface-area-to-volume ratio, which facilitates superior heat transfer. fraunhofer.de

This enhanced thermal management allows the reaction to be conducted under ambient or moderately controlled temperatures (e.g., 20-25°C), eliminating the need for costly and hazardous cryogenic cooling. gordon.edu The inherently small volume of the reactor at any given time drastically reduces the potential impact of a thermal runaway, making the process inherently safer. gordon.edu Furthermore, the continuous flow setup minimizes the accumulation of unreacted material, which is a significant safety advantage. google.com Research has also demonstrated the successful use of safer, renewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) in continuous Grignard processes, further enhancing the safety profile. gordon.edu

Continuous flow synthesis has been shown to significantly improve both the yield and selectivity of Grignard reagent formation. The precise control over stoichiometry and residence time in a flow reactor minimizes the formation of impurities, such as the Wurtz coupling by-product, which is a common issue in batch synthesis. gordon.eduresearchgate.netchemrxiv.org

Research on various Grignard reagents has consistently demonstrated the superiority of continuous flow methods. For instance, laboratory-scale flow systems have reported yields ranging from 89% to as high as 100%. researchgate.netfraunhofer.deacs.org In specific case studies, transitioning from batch to continuous flow increased the conversion of the starting organic halide from approximately 85% to over 96%. aiche.org Another study documented a yield improvement of more than 25% for a complex intermediate when switching to a continuous process. gordon.edu This enhancement is often attributed to the steady-state control over the formation of unstable intermediates that might otherwise decompose during the longer reaction times typical of batch processing. gordon.edu

| Parameter | Batch Process | Continuous Flow Process | Reference |

|---|---|---|---|

| Typical Conversion/Yield | ~85% | 96-98% | aiche.org |

| Reported Lab-Scale Yields | Variable | 89-100% | researchgate.netfraunhofer.deacs.org |

| Yield Improvement (Case Study) | Baseline | >25% increase | gordon.edu |

| By-product Formation (e.g., Wurtz) | Higher | Significantly Reduced | gordon.educhemrxiv.org |

A key advantage of flow chemistry is the streamlined approach to scaling up production. Instead of increasing the size of the reactor (scale-up), which can introduce new challenges in heat and mass transfer, the process is intensified by "scaling out" or "numbering up." aiche.org This method involves running multiple meso- or microreactors in parallel to achieve the desired production volume, thereby preserving the optimal reaction conditions established at the laboratory scale. fraunhofer.de

Several successful pilot plant demonstrations underscore the industrial viability of this approach. Eli Lilly and Company developed a continuous process that transitioned from a 250 mL reactor series producing 0.5 kg of product per day to a 22-liter system capable of generating approximately 50 kg per day, effectively replacing traditional 2000-liter batch reactors. gordon.edu Another study successfully implemented a tenfold increase in scale from a laboratory setup to a pilot reactor, achieving full conversion of the starting materials in a single pass. researchgate.netacs.org

The Fraunhofer Institute for Microengineering and Microsystems (IMM) has engineered scalable reactor modules for Grignard synthesis with laboratory throughputs of 0.03-0.3 L/h and pilot-scale throughputs of up to 5 L/h for a single module. fraunhofer.de These can be operated in parallel to reach production rates of 20 L/h or more. fraunhofer.de Such pilot systems have been operated continuously for extended periods, from 48 hours to a planned 7-day run, demonstrating the robustness and manufacturing-readiness of the technology. aiche.org

| Organization | Lab Scale | Pilot/Production Scale | Key Achievement | Reference |

|---|---|---|---|---|

| Eli Lilly and Company | 250 mL reactor (0.5 kg/day) | 22 L reactor (~50 kg/day) | Replaced 2000 L batch reactors | gordon.edu |

| Organic Process Research & Development Study | Laboratory Reactor | 10-fold increased Pilot-Scale Reactor | Maintained full conversion on scale-up | acs.org |

| Fraunhofer IMM | 0.03-0.3 L/h | 0.5-5 L/h (single module); up to 20 L/h (parallel) | Modular and parallel "scale-out" design | fraunhofer.de |

| AIChE Proceedings Study | Optimized Lab Flow | 48-hour continuous run | Daily productivity of up to 1.5 kg | aiche.org |

Fundamental Reactivity and Mechanistic Investigations

Nucleophilicity Profile of the Pentafluorophenylmagnesium Bromide Species

Role of Perfluorination in Enhancing Nucleophilic Character

The reactivity of a Grignard reagent is intrinsically linked to the nucleophilicity of the carbanionic center. In the case of this compound (C₆F₅MgBr), the presence of five highly electronegative fluorine atoms on the phenyl ring significantly influences its electronic structure and reactivity. The fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect), which polarizes the C-Mg bond. This increased polarization might be expected to enhance the negative charge on the ipso-carbon, thereby increasing its nucleophilicity.

However, the practical nucleophilic character is a balance of several factors. While the C-Mg bond is highly polarized, the electron-withdrawing nature of the perfluorinated ring also stabilizes the negative charge on the carbon atom. This stabilization can moderate its reactivity compared to non-fluorinated analogues like phenylmagnesium bromide. The perfluorination makes the pentafluorophenyl group a better leaving group and the corresponding carbanion more stable. This nuanced electronic environment dictates its behavior in chemical reactions.

Competitive Reactivity Patterns with Electrophilic Substrates

This compound exhibits versatile reactivity towards a range of electrophilic substrates. Its utility has been demonstrated in the synthesis of polyfluoroaryl-substituted compounds. For instance, it is employed in the synthesis of novel arsonic and arsinic acids, which serve as ligands for transition-metal ion extraction. It also reacts with appropriate sulfur electrophiles to form polyfluoroaryl alkyl sulfides.

The reaction of C₆F₅MgBr with carbonyl compounds, a hallmark of Grignard reagents, proceeds to form the corresponding tertiary alcohols. The general scheme involves the nucleophilic attack of the pentafluorophenyl group on the electrophilic carbonyl carbon. The table below illustrates the expected products from reactions with simple carbonyl electrophiles.

| Electrophile | Product after Aqueous Workup |

| Acetone | 2-(Pentafluorophenyl)propan-2-ol |

| Benzaldehyde | (Pentafluorophenyl)(phenyl)methanol |

| Ethyl acetate | 1,1-Bis(pentafluorophenyl)ethanol |

This table represents the expected outcomes of the Grignard reaction with selected electrophiles.

Insights into the Schlenk Equilibrium and Solution-State Species

In solution, Grignard reagents exist in a complex dynamic state known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the organomagnesium halide into a diorganomagnesium species and a magnesium halide salt.

2 RMgX ⇌ MgR₂ + MgX₂

For this compound, the equilibrium is represented as:

2 C₆F₅MgBr ⇌ (C₆F₅)₂Mg + MgBr₂

The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and the concentration of the reagent.

Spectroscopic Probes for Equilibrium Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the Schlenk equilibrium in solution. In particular, ¹⁹F NMR is highly effective for studying pentafluorophenyl-containing species due to the sensitivity of fluorine chemical shifts to the electronic environment. The different magnesium species in solution—C₆F₅MgBr, bis(pentafluorophenyl)magnesium ((C₆F₅)₂Mg), and any potential aggregates—will have distinct ¹⁹F NMR signals.

While detailed studies specifically on C₆F₅MgBr are not extensively published, data from analogous systems show that the chemical shifts of the ortho, meta, and para fluorine atoms can be used to distinguish between the different species. For instance, in a related system, the chemical shifts for the different species in the equilibrium can be resolved and assigned.

| Species | Hypothetical ¹⁹F NMR Chemical Shift (ppm) |

| C₆F₅MgBr (Monomer) | ortho: -118.0, para: -155.0, meta: -163.0 |

| (C₆F₅)₂Mg | ortho: -120.0, para: -158.0, meta: -165.0 |

| Dimeric/Oligomeric Aggregates | Broader signals with potential shifts |

Note: This table provides hypothetical, representative chemical shift values for illustrative purposes. Actual values can vary based on solvent, concentration, and temperature.

Diffusion-ordered NMR spectroscopy (DOSY) can also be employed to differentiate between species of varying sizes in solution, such as monomers, dimers, and higher oligomers, providing further insight into the aggregation state.

Influence of Solvent and Ligands on Aggregation State

The solvent plays a crucial role in the structure and reactivity of Grignard reagents. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential as they coordinate to the magnesium center, stabilizing the monomeric form, RMgX(L)₂, where L is a solvent molecule. This solvation helps to break down the polymeric aggregates that are often present in the solid state.

The position of the Schlenk equilibrium is strongly influenced by the coordinating ability of the solvent. In a weakly coordinating solvent, the equilibrium may favor the organomagnesium halide, while in a strongly coordinating solvent, the formation of the diorganomagnesium species can be more prominent. The addition of strong chelating ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), or solvents like dioxane can dramatically shift the equilibrium. Dioxane, for example, can selectively precipitate magnesium bromide as MgBr₂(dioxane)₂, driving the equilibrium far to the right and yielding a solution rich in the diorganomagnesium compound, (C₆F₅)₂Mg. The aggregation state, whether monomeric, dimeric, or higher-order aggregates, is a dynamic interplay between the organic group, the halide, the solvent, and the temperature.

Mechanistic Pathways of Grignard Formation and Decomposition

Grignard Formation

The formation of this compound from the reaction of bromopentafluorobenzene (B106962) with magnesium metal is generally understood to occur on the surface of the magnesium. The mechanism is believed to involve single-electron transfer (SET) steps. Initially, an electron is transferred from the magnesium metal to the bromopentafluorobenzene molecule, forming a radical anion. This intermediate can then collapse, ejecting a bromide ion and leaving a pentafluorophenyl radical, which subsequently reacts with the magnesium surface to form the Grignard reagent.

Step 1: C₆F₅Br + Mg → [C₆F₅Br]⁻• Mg⁺ Step 2: [C₆F₅Br]⁻• → C₆F₅• + Br⁻ Step 3: C₆F₅• + MgBr• → C₆F₅MgBr

This process requires an initiation phase to activate the magnesium surface, often by removing the passivating layer of magnesium oxide.

Decomposition

This compound, like other Grignard reagents, can decompose through several pathways. Thermal decomposition can occur, although perfluorinated aryl Grignards are generally more thermally stable than their alkyl counterparts. The most common decomposition pathway involves reaction with protic species. Grignard reagents are highly basic and will react readily with any source of acidic protons, such as water, alcohols, or even terminal alkynes, to form pentafluorobenzene.

C₆F₅MgBr + H₂O → C₆F₅H + Mg(OH)Br

This reactivity necessitates the use of anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) during its preparation and use.

Evidence for Radical Intermediates in Formation

The formation of Grignard reagents is widely understood to proceed through a single-electron transfer (SET) mechanism, giving rise to radical intermediates. While direct spectroscopic evidence, such as Electron Spin Resonance (ESR) or Chemically Induced Dynamic Nuclear Polarization (CIDNP) studies specifically for the formation of this compound, is not extensively documented in readily available literature, the radical nature of this process is inferred from extensive studies on other Grignard reagents.

For instance, the formation of cyclopropylmagnesium bromide has been shown to involve diffusing cyclopropyl (B3062369) radical intermediates. In these studies, the use of radical traps like dicyclohexylphosphine (B1630591) (DCPH) significantly decreased the yield of the Grignard reagent, indicating the capture of radical intermediates. nih.govresearchgate.net Similarly, the reaction of cycloheptyl bromide with magnesium in the presence of the stable free radical scavenger 2,2,6,6-tetramethylpiperidine-N-oxyl (TMPO) resulted in the formation of the trapped product, N-cycloheptoxy-2,2,6,6-tetramethylpiperidine, providing strong evidence for the intermediacy of free cycloheptyl radicals. rsc.orgharvard.edu

By analogy, the formation of this compound from bromopentafluorobenzene and magnesium is believed to follow a similar pathway, initiated by a single-electron transfer from the magnesium surface to the bromopentafluorobenzene molecule. This generates a pentafluorophenyl radical and a magnesium bromide radical anion, which then combine to form the final Grignard reagent.

Table 1: Evidence for Radical Intermediates in Grignard Reagent Formation (by Analogy)

| Grignard Reagent | Method of Investigation | Key Finding | Reference |

| Cyclopropylmagnesium bromide | Radical trapping with dicyclohexylphosphine (DCPH) | Decreased yield of Grignard reagent in the presence of the trap. | nih.govresearchgate.net |

| Cycloheptylmagnesium bromide | Radical trapping with 2,2,6,6-tetramethylpiperidine-N-oxyl (TMPO) | Formation of the corresponding trapped ether product. | rsc.orgharvard.edu |

| This compound | Inferred by analogy | The formation is presumed to proceed via a single-electron transfer mechanism, similar to other Grignard reagents. |

Proposed Decomposition Mechanisms (e.g., Tetrafluorobenzyne Formation, Oligomerization)

The thermal stability of this compound is a critical factor in its application. Like many organometallic reagents, it can undergo decomposition, particularly at elevated temperatures. Two primary decomposition pathways are considered: the formation of tetrafluorobenzyne and oligomerization.

The elimination of magnesium bromide fluoride (B91410) (MgBrF) from this compound can lead to the formation of the highly reactive intermediate, tetrafluorobenzyne. This species can then readily react with other molecules in the reaction mixture or polymerize. While direct evidence for this pathway from the decomposition of the magnesium compound is scarce, the formation of benzyne (B1209423) intermediates from related pentafluorophenyl organometallics is known. For example, the decomposition of pentafluorophenyllithium has been suggested to proceed via a benzyne-type intermediate. dtic.mil

Another significant decomposition pathway is oligomerization or polymerization. The decomposition of pentafluorophenyllithium upon warming from low temperatures results in a high-melting, intractable material believed to be a para-oriented perfluoropolyphenylene. dtic.mil It is plausible that this compound undergoes a similar process, leading to the formation of oligomeric or polymeric perfluorinated aromatic structures.

Comparative Mechanistic Studies with Pentafluorophenyllithium

A comparative analysis of the reactivity of this compound with its corresponding organolithium analog, pentafluorophenyllithium, reveals significant differences in their behavior.

Pentafluorophenyllithium is generally found to be considerably more reactive than this compound. dtic.mil This enhanced reactivity of the lithium compound is evident in its faster reaction rates in both diethyl ether and tetrahydrofuran. dtic.mil However, this high reactivity is coupled with lower thermal stability. Pentafluorophenyllithium is stable at low temperatures (e.g., -65 °C) but decomposes quantitatively upon warming to room temperature, leading to the formation of a polyperfluorophenylene polymer. dtic.mil

In contrast, this compound exhibits greater thermal stability, allowing for its preparation and use at higher temperatures, though the solvent can influence its reactivity. dtic.mil This difference in stability and reactivity is a key consideration in the synthetic applications of these two important reagents.

Table 2: Comparison of this compound and Pentafluorophenyllithium

| Property | This compound | Pentafluorophenyllithium | Reference |

| Relative Reactivity | Less reactive | More reactive | dtic.mil |

| Thermal Stability | More stable | Less stable, decomposes at room temperature | dtic.mil |

| Decomposition Product | Believed to form oligomers/polymers | Forms a polyperfluorophenylene polymer | dtic.mil |

Applications of Pentafluorophenylmagnesium Bromide in Carbon Carbon Bond Formation

Pentafluorophenylmagnesium bromide (C₆F₅MgBr) is a highly valuable organometallic compound, serving as a potent nucleophilic source of the pentafluorophenyl group. Its utility in organic synthesis is particularly pronounced in the formation of carbon-carbon bonds, enabling the introduction of the electron-withdrawing and sterically demanding C₆F₅ moiety into a wide array of organic molecules. This article details its applications in nucleophilic addition reactions to carbonyls, conjugate addition reactions, and various cross-coupling methodologies.

Synthesis of Organometallic and Organometalloid Compounds

Formation of Group 13 Organometallics

The synthesis of pentafluorophenyl derivatives of boron, indium, and gallium highlights the versatility of pentafluorophenylmagnesium bromide in Group 13 chemistry. These compounds are of significant interest due to their strong Lewis acidic character and their applications in catalysis.

Tris(pentafluorophenyl)borane (B72294), (C₆F₅)₃B, often abbreviated as B(C₆F₅)₃, is a powerful Lewis acid with widespread applications, particularly in catalysis. nih.govpsu.edu A primary and effective method for its synthesis involves the reaction of this compound with a boron halide, typically boron trichloride (B1173362) (BCl₃). wikipedia.org The reaction proceeds via a salt metathesis pathway, where the pentafluorophenyl groups from the Grignard reagent displace the chloride ions on the boron center.

This synthesis is typically carried out in an ether solvent, such as diethyl ether, which can coordinate to the resulting tris(pentafluorophenyl)borane to form an ether complex. google.com The ether can be subsequently removed, often by sublimation, to yield the pure, solvent-free borane (B79455). researchgate.net While alternative methods using pentafluorophenyllithium exist, the Grignard route is often preferred due to safety considerations, as the lithium reagent can be explosive. wikipedia.org The resulting tris(pentafluorophenyl)borane is a white, volatile solid, thermally stable to over 200 °C, and is noted for the high thermal stability and relative inertness of its B-C bonds. wikipedia.org

Table 1: Synthesis of Tris(pentafluorophenyl)borane

| Reactants | Product | Key Features |

|---|---|---|

| This compound (C₆F₅MgBr) | Tris(pentafluorophenyl)borane ((C₆F₅)₃B) | Strong Lewis acid, high thermal stability. wikipedia.org |

The utility of tris(pentafluorophenyl)borane extends to its role as a potent cocatalyst, or activator, in olefin polymerization, particularly in conjunction with metallocene catalysts. psu.edu The synthesis of these crucial activators often begins with this compound. The resulting borane, B(C₆F₅)₃, can activate metallocene pre-catalysts by abstracting an alkyl or other anionic ligand to generate a catalytically active cationic metallocene species.

Furthermore, derivatives of tris(pentafluorophenyl)borane, which also find use as cocatalysts, can be synthesized. For example, reacting B(C₆F₅)₃ with appropriate reagents can lead to the formation of borate (B1201080) anions like [B(C₆F₅)₄]⁻. These bulky, non-coordinating anions are highly effective at stabilizing the cationic metallocene active centers, leading to high polymerization activity. The synthesis of such derivatives often indirectly relies on the initial production of B(C₆F₅)₃ from this compound. google.com

The synthetic methodology utilizing this compound can be extended to other Group 13 elements, such as indium (In) and gallium (Ga). The reaction of this compound with indium trichloride (InCl₃) or gallium trichloride (GaCl₃) yields the corresponding tris(pentafluorophenyl) derivatives, (C₆F₅)₃In and (C₆F₅)₃Ga. researchgate.net

The general reactions are as follows: 3 C₆F₅MgBr + InCl₃ → (C₆F₅)₃In + 3 MgBrCl 3 C₆F₅MgBr + GaCl₃ → (C₆F₅)₃Ga + 3 MgBrCl

These reactions are typically performed in an ether solvent, and the products are often isolated as their ether adducts, for example, (C₆F₅)₃Ga·O(C₂H₅)₂ and (C₆F₅)₃In·O(C₂H₅)₂. researchgate.net A notable side reaction, particularly in the case of indium, is halogen exchange, which can lead to the formation of brominated species like [(C₆F₅)₂InBr]₂. researchgate.net This underscores the need for careful control of reaction conditions to obtain the desired fully substituted products.

Table 2: Pentafluorophenyl Indium and Gallium Complexes

| Metal Halide | Grignard Reagent | Product | Reference |

|---|---|---|---|

| Indium Trichloride (InCl₃) | This compound | Tris(pentafluorophenyl)indium ((C₆F₅)₃In) | researchgate.net |

Synthesis of Organosilicon Compounds

The introduction of the pentafluorophenyl group onto silicon centers using this compound opens up a rich area of organosilicon chemistry, with applications in catalysis and materials science.

This compound readily reacts with various chlorosilanes (compounds containing Si-Cl bonds) to form pentafluorophenylsilanes. nih.govresearchgate.net This reaction is a standard Grignard coupling where the nucleophilic pentafluorophenyl group displaces a chloride on the silicon atom. The extent of substitution can be controlled by the stoichiometry of the reactants.

For example, reacting this compound with trimethylchlorosilane ((CH₃)₃SiCl) yields trimethyl(pentafluorophenyl)silane. sigmaaldrich.com Similarly, reactions with dichlorosilanes or trichlorosilanes can lead to the introduction of multiple pentafluorophenyl groups. The reaction is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nih.govresearchgate.net The reactivity in THF is generally much faster than in diethyl ether. nih.govresearchgate.net

Table 3: Synthesis of Pentafluorophenylsilanes

| Silicon Precursor | Grignard Reagent | Product Example |

|---|

Pentafluorophenylsilanes exhibit unique reactivity that is leveraged in both catalysis and materials chemistry. The strong electron-withdrawing nature of the pentafluorophenyl group significantly influences the properties of the silicon center and any attached functional groups.

In catalysis, hydrosilanes containing pentafluorophenyl groups are precursors to highly reactive silylium (B1239981) ion-like species when activated by strong Lewis acids like tris(pentafluorophenyl)borane. nih.govmdpi.com These systems are effective for a variety of catalytic transformations, including the reduction of carbonyl compounds and the Piers-Rubinsztajn reaction, which involves the condensation of hydrosilanes with alkoxysilanes to form siloxane bonds. nih.gov

In the realm of materials chemistry, the incorporation of pentafluorophenyl groups into silanes and subsequent polymers can impart desirable properties such as high thermal stability and chemical resistance. rsc.org These fluorinated materials can also exhibit low surface energy. The unique electronic properties of the pentafluorophenyl group are also being explored in the context of optoelectronic materials. rsc.org

Preparation of Transition Metal Complexes

The pentafluorophenyl ligand can be introduced to various transition metal centers through transmetalation reactions involving this compound. This method is fundamental for creating novel complexes with tailored properties for applications in catalysis and materials science.

Synthesis of Pentafluorophenyl Copper and its Synthetic Utility

Pentafluorophenyl copper is a significant organocopper reagent synthesized via the reaction of this compound with a copper(I) halide, typically copper(I) bromide. The reaction is generally performed in an ether solvent, such as diethyl ether, where the Grignard reagent is prepared. orgsyn.org The resulting pentafluorophenyl copper often exists as a tetramer, [C₆F₅Cu]₄, and can be isolated as a solvent-free solid or used in situ. orgsyn.org For many synthetic purposes, the crude reaction mixture or a dioxane complex, (C₆F₅Cu)₂·dioxane, is as effective as the purified tetramer. orgsyn.org

Pentafluorophenyl copper exhibits greater thermal stability compared to its non-fluorinated hydrocarbon counterparts and is highly soluble in organic solvents. Its primary synthetic utility lies in its ability to introduce the pentafluorophenyl group into other molecules. It is a valuable reagent in coupling reactions, particularly with alkyl and aryl halides. For instance, it reacts with 1-bromoadamantane (B121549) to produce 1-pentafluorophenyladamantane in high yield. orgsyn.org It is also employed in Ullmann-type diphenyl ether syntheses. orgsyn.org

Beyond simple group transfer, pentafluorophenyl copper serves as an effective catalyst for various organic transformations, including the decarboxylation of aromatic acids and the decomposition of alkyldiazo compounds. orgsyn.org

Formation of Pentafluorophenyl Titanium and Tin Complexes

This compound serves as an effective C₆F₅-transfer agent to Group IV elements like titanium and tin. The reaction involves treating a suitable metal halide precursor with the Grignard reagent. Research has demonstrated that this compound reacts with various metallic halides from Group IV to produce novel perfluorophenylorganometallic compounds. dtic.mil

A specific example is the synthesis of bis(cyclopentadienyl)bis(pentafluorophenyl)titanium, (C₅H₅)₂Ti(C₆F₅)₂. This complex is formed by reacting a cyclopentadienyl (B1206354) titanium halide with this compound. dtic.mil Such titanium organometallic compounds are noted for their enhanced oxidative and thermal stability, which makes them of interest for applications like vapor phase deposition technology for creating titanium coatings. dtic.mil

Similarly, the reaction can be applied to tin chemistry. Treating an organotin halide with this compound results in the formation of pentafluorophenyl-substituted tin compounds. dtic.mil These perfluorophenyltin compounds have been investigated for their potential as antioxidants and anti-corrosion additives in high-temperature fluids. dtic.mil

| Reactant 1 | Reactant 2 | Product | Application of Product |

| This compound (C₆F₅MgBr) | Cyclopentadienyl titanium halide | Bis(cyclopentadienyl)bis(pentafluorophenyl)titanium | Vapor deposition |

| This compound (C₆F₅MgBr) | Organotin halide | Pentafluorophenyl tin compound | Antioxidant, Anti-corrosion additive |

Gold(I) Complex Formation via Transmetalation

The synthesis of gold(I) complexes bearing a pentafluorophenyl ligand can be achieved through a transmetalation reaction using this compound. This process typically involves the reaction of the Grignard reagent with a stable gold(I) precursor, most commonly a phosphine-ligated gold(I) chloride, such as chloro(triphenylphosphine)gold(I), (Ph₃P)AuCl.

In this reaction, the nucleophilic pentafluorophenyl group from the Grignard reagent displaces the chloride ligand on the gold(I) center. This results in the formation of a new gold-carbon bond, yielding the (pentafluorophenyl)(triphenylphosphine)gold(I) complex, (Ph₃P)Au(C₆F₅). This type of reaction is a standard and efficient method for creating organogold compounds. While the prompt mentions "ligand abstraction," the more commonly described mechanism for this transformation is a transmetalation, where the aryl group is transferred from magnesium to gold. The resulting pentafluorophenyl gold(I) complexes can serve as precursors for more complex gold compounds or be investigated for their unique photophysical properties.

Heteroatom Functionalization

This compound is a key reagent for forming bonds between the C₆F₅ group and various heteroatoms, notably sulfur and arsenic. This allows for the synthesis of highly functionalized fluoroaromatic compounds.

Synthesis of Fluoroaryl Alkyl Sulfides

This compound is employed in the synthesis of polyfluoroaryl alkyl sulfides. thomassci.comsigmaaldrich.com The general strategy involves the reaction of the Grignard reagent with a sulfur electrophile. One common method is the reaction with an organic disulfide (R-S-S-R). The nucleophilic attack of the C₆F₅ group on one of the sulfur atoms of the disulfide bond leads to the cleavage of the S-S bond and the formation of the desired pentafluorophenyl alkyl sulfide (B99878) (C₆F₅-S-R) and a thiolate salt. stackexchange.com

Another approach involves reacting the Grignard reagent with elemental sulfur (S₈). This initially forms a magnesium thiolate (C₆F₅SMgBr), which can then be alkylated in a subsequent step with an alkyl halide (R'-X) to yield the final sulfide product (C₆F₅-S-R'). stackexchange.com More modern methods have also been developed, such as a one-pot, three-component synthesis that uses a sulfoxide (B87167) reagent as a sulfur source, which reacts sequentially with two different Grignard reagents to build diverse sulfide structures. chemrxiv.org

| Reaction Scheme | Description |

| C₆F₅MgBr + R-S-S-R → C₆F₅-S-R + R-SMgBr | Reaction with a disulfide to form the target sulfide directly. |

| 1. C₆F₅MgBr + S₈ → C₆F₅SMgBr 2. C₆F₅SMgBr + R-X → C₆F₅-S-R + MgXBr | Two-step reaction via a thiolate intermediate formed with elemental sulfur. |

Preparation of Novel Arsonic and Arsinic Acids

This compound is a crucial reagent for the synthesis of novel pentafluorophenyl-substituted arsonic and arsinic acids. thomassci.comsigmaaldrich.com These compounds are of interest as potential ligands for the extraction of transition-metal ions. The synthesis involves the reaction of the Grignard reagent with an appropriate arsenic halide.

To prepare a tris(pentafluorophenyl)arsine (B73651), this compound is reacted with arsenic trichloride (AsCl₃). The stoichiometry of the reaction can be controlled to achieve different degrees of substitution. The resulting tris(pentafluorophenyl)arsine can then be oxidized to the corresponding arsine oxide.

The formation of arsinic acids, which have the general formula R₂AsO(OH), can be achieved by reacting the Grignard reagent with arsenic trioxide (As₂O₃). kyoto-u.ac.jp This reaction typically yields a mixture of tertiary arsines (R₃As) and secondary arsine oxides ((R₂As)₂O). The di-pentafluorophenylarsine oxide can then be isolated and subsequently oxidized to bis(pentafluorophenyl)arsinic acid, (C₆F₅)₂AsO(OH). Similarly, arsonic acids, RAsO(OH)₂, can be prepared by hydrolysis and oxidation of the intermediate (pentafluorophenyl)arsonous dihalide, which is formed from the reaction of the Grignard reagent with an arsenic trihalide. researchgate.net

Advanced Analytical Techniques in the Study of Pentafluorophenylmagnesium Bromide Reactions

Spectroscopic Methods for Mechanistic Elucidation

Spectroscopic techniques are indispensable tools for gaining insight into the dynamic processes and structural transformations that occur during chemical reactions. In the context of pentafluorophenylmagnesium bromide, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful.

Nuclear Magnetic Resonance (NMR) for Solution Dynamics and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical tool for probing the structure and dynamic behavior of Grignard reagents in solution. rsc.orgresearchgate.net For this compound, ¹⁹F NMR is especially informative due to the five fluorine atoms on the phenyl ring.

Studies have shown that the ¹⁹F NMR spectrum of this compound in ether reveals the complex nature of the Grignard reagent in solution. rsc.org At room temperature, the spectrum displays distinct signals for the ortho, meta, and para fluorine atoms. The para-fluorine region, in particular, often shows two overlapping triplets of approximately equal intensity. rsc.org This observation suggests the presence of an equilibrium between at least two species.

This equilibrium is often described by the Schlenk equilibrium, which for this compound can be represented as:

2 C₆F₅MgBr ⇌ (C₆F₅)₂Mg + MgBr₂

The two triplets observed in the para-fluorine region of the ¹⁹F NMR spectrum can be assigned to the C₆F₅MgBr species and the di(pentafluorophenyl)magnesium ((C₆F₅)₂Mg) species. rsc.org The chemical shifts of these triplets are sensitive to the concentration of the Grignard solution. rsc.org

Variable temperature NMR studies provide further evidence for this dynamic exchange. As the temperature of the solution is increased, the two triplets broaden and eventually merge into a single sharp triplet. rsc.org This coalescence indicates that the rate of exchange between the different magnesium-containing species becomes fast on the NMR timescale at elevated temperatures.

The composition of the Grignard solution can also be influenced by the solvent. For instance, in tetrahydrofuran (B95107) (THF), the equilibrium may shift, leading to a different ratio of the species in solution, which is reflected in the relative intensities of the NMR signals. rsc.org

| NMR Technique | Application in this compound Analysis | Key Findings |

| ¹⁹F NMR | Elucidation of solution structure and dynamics | Existence of Schlenk equilibrium between C₆F₅MgBr and (C₆F₅)₂Mg. rsc.org |

| Variable Temperature ¹⁹F NMR | Study of exchange processes | Observation of coalescence of signals, confirming dynamic exchange. rsc.org |

| ¹H NMR | Monitoring reactions and identifying organic products and byproducts | Can be used to follow the consumption of starting materials and the formation of products containing protons. researchgate.net |

Infrared (IR) Spectroscopy for Monitoring Reaction Progress and Functional Group Changes

Infrared (IR) spectroscopy is a valuable technique for monitoring the progress of reactions involving this compound by tracking changes in functional groups. ponder.ingclairet.co.uk The characteristic vibrational frequencies of chemical bonds allow for the identification of reactants, intermediates, and products.

In a typical reaction, the disappearance of the characteristic absorption bands of the starting materials and the appearance of new bands corresponding to the product can be observed over time. For example, in the reaction of this compound with a ketone, the strong carbonyl (C=O) stretching band of the ketone (typically in the 1670–1780 cm⁻¹ region) would decrease in intensity, while new bands corresponding to the C-O bond of the resulting tertiary alcohol would appear. pressbooks.pub

The C-F stretching vibrations of the pentafluorophenyl group also give rise to strong absorptions in the IR spectrum, typically in the fingerprint region (below 1500 cm⁻¹). While the interpretation of this region can be complex, changes in the patterns of these bands can provide information about the transformation of the pentafluorophenyl moiety during a reaction. openstax.org

In-line IR monitoring, often using attenuated total reflectance (ATR) probes, has become a powerful process analytical technology (PAT) tool for Grignard reactions. researchgate.net This allows for real-time tracking of reactant consumption and product formation, enabling precise control over reaction conditions and optimization of yields.

| Functional Group | Typical IR Absorption Range (cm⁻¹) | Significance in Reaction Monitoring |

| C=O (Ketone/Aldehyde) | 1670 - 1780 | Disappearance indicates consumption of the carbonyl reactant. pressbooks.pub |

| O-H (Alcohol) | 3200 - 3600 (broad) | Appearance indicates formation of the alcohol product. |

| C-F (Aromatic) | 1000 - 1400 | Changes can indicate transformations of the pentafluorophenyl group. |

Chromatographic Techniques for Reaction Mixture Analysis and Byproduct Identification

Chromatographic methods are essential for separating and identifying the various components of a reaction mixture, including the desired product and any byproducts. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose. google.com

In the context of this compound reactions, a common byproduct is decafluorobiphenyl (B1670000), formed through a Wurtz-type coupling reaction:

C₆F₅MgBr + C₆F₅Br → C₆F₅-C₆F₅ + MgBr₂

Gas chromatography, often coupled with mass spectrometry (GC-MS), is particularly well-suited for the analysis of volatile compounds like decafluorobiphenyl and other potential side products. rsc.org The retention time of a compound in the GC column helps in its identification, while the mass spectrum provides information about its molecular weight and fragmentation pattern, confirming its structure.

For less volatile or thermally sensitive products, HPLC is the method of choice. The reaction mixture is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. google.com By comparing the retention times with those of known standards, the components of the mixture can be identified and quantified.

Column chromatography is also a valuable preparative technique for purifying the desired product from the reaction mixture. orgsyn.org For instance, after a reaction involving this compound, the crude product mixture can be loaded onto a silica (B1680970) gel or alumina (B75360) column and eluted with an appropriate solvent system to separate the target compound from unreacted starting materials and byproducts like decafluorobiphenyl. orgsyn.org

| Chromatographic Technique | Application | Commonly Identified Byproducts |

| Gas Chromatography (GC) | Separation and identification of volatile products and byproducts. rsc.org | Decafluorobiphenyl |

| High-Performance Liquid Chromatography (HPLC) | Separation and analysis of less volatile or thermally sensitive compounds. google.com | Various reaction-specific byproducts |

| Column Chromatography | Purification of the desired product from the reaction mixture. orgsyn.org | Decafluorobiphenyl and other impurities |

Future Research Directions and Emerging Applications

Development of Novel Catalytic Transformations Utilizing Pentafluorophenylmagnesium Bromide

The electron-withdrawing nature of the pentafluorophenyl group imparts unique reactivity to the magnesium center, making this compound a promising reagent in the development of novel catalytic transformations. Researchers are actively exploring its potential in cross-coupling reactions, C-H activation, and polymerization catalysis. For instance, its use in the synthesis of polyfluoroaryl alkyl sulfides has been reported. thomassci.com Furthermore, it is employed in the creation of novel arsonic and arsinic acids, which can serve as ligands for transition-metal ion extractants. thomassci.comsigmaaldrich.comchemicalbook.com The development of catalysts based on this Grignard reagent could lead to more efficient and selective synthetic methods for producing complex molecules.

Exploration of this compound in Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis Pair (FLP) chemistry involves the use of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This "frustrated" state allows for the activation of small molecules, such as hydrogen and carbon dioxide. The bulky and electron-deficient pentafluorophenyl group makes this compound an interesting candidate for the Lewis acid component in FLP systems. For example, the combination of tris(pentafluorophenyl)borane (B72294), a related compound, with a bulky phosphine (B1218219) has been shown to activate hydrogen. wikipedia.org Research in this area could lead to new metal-free catalytic systems for hydrogenation and carbon dioxide capture. wikipedia.orgvander-lingen.nl

Green Chemistry Approaches to Synthesis and Reactivity

Developing environmentally friendly methods for the synthesis and application of chemical reagents is a key focus of modern chemistry. Future research will likely focus on greener approaches to the synthesis of this compound, potentially utilizing more sustainable solvents and reducing waste generation. One innovative approach is the in situ Grignard metalation method (iGMM), which offers a straightforward, one-pot synthesis of Grignard reagents. nih.gov Additionally, exploring its reactivity in aqueous or solvent-free conditions could significantly reduce the environmental impact of processes that utilize this reagent.

Applications in Advanced Materials Science and Polymer Chemistry

The incorporation of the pentafluorophenyl group into materials can impart unique properties, such as thermal stability, chemical resistance, and altered electronic characteristics. This compound serves as a key building block for introducing this moiety into polymers and other advanced materials. dtic.mil For example, it has been used in the synthesis of polyperfluorophenylene polymers, which exhibit exceptional thermal stability and chemical inertness. dtic.mil Further research could explore its use in creating new fluorinated polymers for applications in electronics, aerospace, and coatings. acs.org

Design of New Ligands and Scaffolds for Medicinal Chemistry and Catalysis

In medicinal chemistry and catalysis, the design of ligands and scaffolds with specific electronic and steric properties is crucial for achieving desired biological activity or catalytic performance. The pentafluorophenyl group can be strategically incorporated into molecules to fine-tune these properties. This compound provides a direct route for the synthesis of such tailored molecules. thomassci.comsigmaaldrich.comchemicalbook.com Its application in synthesizing novel arsonic and arsinic acids as ligands for transition-metal ion extractants highlights its utility in this area. thomassci.com Future work will likely involve the use of this reagent to create a wider array of complex organic molecules with potential applications as pharmaceuticals or catalysts.

常见问题

Q. What are the standard synthetic protocols for preparing pentafluorophenylmagnesium bromide, and what critical parameters must be controlled to ensure high yield?

this compound is typically synthesized via halogen–metal exchange between bromopentafluorobenzene and ethylmagnesium bromide. A flow microreactor system with micromixers and microheat exchangers is recommended for industrial-scale synthesis to manage the highly exothermic nature of the reaction and improve safety . Critical parameters include:

- Temperature control : Rapid temperature spikes can lead to side reactions (e.g., ether cleavage with boron tribromide) .

- Solvent choice : Ethers like THF or diethyl ether are preferred, but their cleavage under reactive conditions (e.g., with BBr₃) must be mitigated .

- Stoichiometry : A 25% molar excess of Grignard reagent ensures complete conversion in chalcone addition reactions .

Q. What are the primary reaction pathways observed when this compound reacts with α,β-unsaturated carbonyl systems?

The reagent predominantly undergoes 1,4-addition to α,β-unsaturated ketones, yielding saturated ketones. For example, reactions with fluorinated chalcones (e.g., benzalacetophenone derivatives) produce adducts without 1,2-addition byproducts. However, bimolecular products (e.g., structures 8 and 9 in Table II of ) form when the intermediate carbanion attacks unreacted chalcone, a pathway favored by the lower nucleophilicity of this compound compared to phenyl analogs .

Advanced Research Questions

Q. What mechanistic factors lead to the formation of bimolecular adducts in reactions between this compound and fluorinated chalcones?

Bimolecular products arise from competition between the weakly nucleophilic Grignard reagent and the carbanion intermediate. The carbanion generated after initial 1,4-addition preferentially reacts with a second chalcone molecule instead of the Grignard reagent. This occurs due to the electron-withdrawing pentafluorophenyl group reducing the nucleophilicity of the intermediate, allowing chalcone attack to dominate. In contrast, phenylmagnesium bromide’s higher nucleophilicity prevents this pathway .

Q. How do competing halogen exchange reactions impact the synthesis of trisubstituted Group IIIA derivatives using this compound?

Halogen exchange complicates the synthesis of trisubstituted derivatives (e.g., with InBr₃ or TlCl₃). For indium, the reaction produces dimeric bis-(pentafluorophenyl)-indium bromide instead of the trisubstituted product. This is attributed to the stability of the dimeric structure and the low reactivity of the intermediate toward further substitution . For thallium, trisubstitution is achievable under boiling hydrocarbon conditions, but bis-(pentafluorophenyl)-thallium bromide remains a persistent byproduct .

Q. What strategies are effective in minimizing ether cleavage during the synthesis of tris-(pentafluorophenyl)-boron etherate complexes?

- Low-temperature reactions : Reducing reaction temperatures suppresses ether cleavage, as seen in boron trifluoride etherate syntheses .

- Avoiding reactive halides : Boron tribromide promotes ether cleavage, making BF₃·OEt₂ a preferable starting material .

- Purification techniques : Vacuum sublimation (60°C) removes ether from the complex without decomposition, yielding pure tris-(pentafluorophenyl)-boron .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。